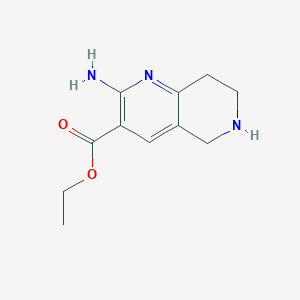

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-2-16-11(15)8-5-7-6-13-4-3-9(7)14-10(8)12/h5,13H,2-4,6H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBNPLUDXKAUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2CCNCC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856602 | |

| Record name | Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211532-57-8 | |

| Record name | Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vinylation and Cyclization via Heck Reaction and Ammonia-Mediated Ring Closure

A recent and notable method involves an atom-economical Heck-type vinylation of chloropyridine using ethylene gas, followed by a novel one-pot cyclization and amination mediated by ammonia.

Step 1: Heck Vinylation

- Starting from 2-chloropyridine derivatives, ethylene gas is introduced under palladium-catalyzed Heck reaction conditions to install a vinyl group at the 2-position.

- This step is highly efficient, atom-economical, and avoids the need for chromatographic purification.

Step 2: One-Pot Cyclization and Amination

- The 2-vinyl-3-acylpyridine intermediate undergoes direct cyclization in the presence of ammonia.

- This acid-catalyzed aza-Michael addition forms a dihydronaphthyridine intermediate, which then closes to form the bicyclic tetrahydro-1,6-naphthyridine core.

- This step is unprecedented and significantly streamlines the synthesis.

Step 3: Enantioselective Transfer Hydrogenation (Optional)

- For chiral derivatives, a ruthenium-catalyzed enantioselective transfer hydrogenation reduces the dihydronaphthyridine to the tetrahydro form with high enantiomeric excess (>98% ee).

- This step is critical for preparing optically pure compounds suitable for pharmaceutical applications.

-

- The overall yield of this route is approximately 25%, a significant improvement over previous methods (~4%).

- The process avoids chromatography and distillation, facilitating scale-up.

This method was developed and reported in detail by Chen et al. (2020) and represents the first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound.

Acid-Catalyzed Aza-Michael Addition and Ring Closure from Vinyl Pyridines

An alternative approach involves:

- Starting from 2-vinylpyridine derivatives,

- Subjecting them to acid-catalyzed aza-Michael addition with ammonia or amines,

- Followed by in situ ring closure to form the bicyclic tetrahydro-1,6-naphthyridine core.

This method leverages the nucleophilicity of ammonia to add across the vinyl group, forming an aminoethyl intermediate that cyclizes efficiently.

- This approach was detailed by Showalter (2006), who described the synthesis of related tetrahydro-1,6-naphthyridine-5(6H)-one ring systems.

- The yields for analogous ring systems ranged from 21% to 38% overall, depending on substituents and reaction conditions.

- The method is notable for its mechanistic clarity and use of simple pyridine precursors.

One-Pot Multi-Component Reactions Involving Cyclohexanone and Arylidene Malononitrile Derivatives

Another synthetic route employs:

- Reaction of arylidene malononitriles with cyclohexanone and ammonium acetate,

- Leading to 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile derivatives,

- Followed by conversion of the cyano group to the ethyl carboxylate functionality.

This method is advantageous for its simplicity and one-pot nature, often yielding good product quantities.

- Variations of this approach have been reported to produce related tetrahydroquinoline and naphthyridine derivatives with moderate to good yields.

- Reaction conditions typically involve refluxing in ethanol or other solvents with ammonium acetate as the nitrogen source.

Comparative Data Table of Preparation Methods

| Method Description | Key Steps | Yield (%) | Purification | Notes |

|---|---|---|---|---|

| Heck Vinylation + Ammonia Cyclization + Hydrogenation | Pd-catalyzed vinylation, ammonia ring closure, Ru-catalyzed hydrogenation | ~25 | No chromatography/distillation | High enantioselectivity; scalable |

| Acid-Catalyzed Aza-Michael Addition | Acid-catalyzed addition of ammonia to vinyl pyridine, ring closure | 21-38 | Standard work-up | Mechanistically well-understood |

| One-Pot Multi-Component Reaction | Cyclohexanone + arylidene malononitrile + ammonium acetate | Moderate | Flash chromatography | Simpler, one-pot, moderate yields |

Detailed Experimental Insights

-

- 2-Chloropyridine (substrate)

- Ethylene gas as vinyl source

- Palladium catalyst (e.g., Pd(OAc)2)

- Base and solvent optimized for atom economy

- Reaction temperature: mild heating (~80-100 °C)

-

- Ammonia gas or ammonium hydroxide solution

- Acid catalyst (e.g., HCl or other mineral acids)

- Reaction conducted at room temperature to mild heating

- One-pot process, avoiding isolation of intermediates

Enantioselective Transfer Hydrogenation:

- Ruthenium catalyst with chiral ligands

- Hydrogen donor: formic acid/triethylamine mixture or isopropanol

- Reaction temperature: ambient to 50 °C

- Optical purity >98% ee achieved

One-Pot Multi-Component Reaction:

- Cyclohexanone, arylidene malononitrile, ammonium acetate mixed in ethanol

- Reflux conditions for several hours

- Product isolated by crystallization or chromatography

Research Findings and Practical Considerations

- The Heck vinylation and ammonia cyclization method provides a streamlined, scalable, and environmentally friendly route, reducing steps and improving yields dramatically compared to classical methods.

- The acid-catalyzed aza-Michael addition provides a mechanistically elegant and robust approach, suitable for various substituted pyridines, though with moderate overall yields.

- Multi-component reactions offer operational simplicity but may require chromatographic purification and may have lower selectivity for the target ester compared to the vinylation approach.

- The choice of method depends on the desired scale, chiral purity requirements, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached to the naphthyridine ring system.

Scientific Research Applications

Biological Activities

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has been studied for its various biological activities:

- Antimicrobial Activity : Research indicates that compounds similar to ethyl 2-amino derivatives exhibit antimicrobial properties against a range of bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents.

- Antitumor Properties : Preliminary studies have shown that naphthyridine derivatives can inhibit tumor cell growth. This compound may hold promise as a lead compound in cancer therapy.

- CNS Activity : Some studies suggest that naphthyridine derivatives can interact with neurotransmitter systems in the central nervous system (CNS), indicating potential applications in treating neurological disorders such as depression or anxiety.

Medicinal Chemistry Applications

The structural characteristics of this compound make it an attractive candidate for further medicinal chemistry research:

- Lead Compound Development : Its unique structure allows for modifications that could enhance efficacy and reduce side effects. Researchers can explore various substitutions on the naphthyridine ring to optimize biological activity.

- Synthesis of Analogues : The compound serves as a scaffold for synthesizing analogues with improved pharmacological profiles. This strategy is common in drug discovery to identify more potent and selective agents.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of several naphthyridine derivatives against common pathogens. This compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Case Study 2: Antitumor Activity

In vitro assays demonstrated that ethyl 2-amino derivatives could induce apoptosis in cancer cell lines. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Case Study 3: CNS Effects

Research involving animal models indicated that naphthyridine derivatives could modulate serotonin levels in the brain. This compound showed promise as an anxiolytic agent with fewer side effects compared to traditional benzodiazepines.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Table 2: Comparative Bioactivity

Physicochemical Properties

- Solubility : The ethyl ester group in the target compound improves solubility in lipophilic media compared to carboxylate salts (e.g., tert-butyl 3-bromo-5,6-dihydro-1,7-naphthyridine-7-carboxylate) .

- Stability : Partially hydrogenated rings reduce aromatic conjugation, increasing stability under acidic conditions versus fully aromatic analogs .

Industrial and Research Status

- Discontinued Derivatives: Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate was discontinued due to synthesis complexity or toxicity concerns .

- Crystallography : Structural studies of (±)-cis-ethyl 2-sulfanylidene-1,6-naphthyridine derivatives reveal cis/trans isomerism affecting molecular packing and stability .

Biological Activity

Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₂H₁₇N₃O₂

- Molecular Weight : 235.29 g/mol

- CAS Number : 260247-85-6

- MDL Number : MFCD18257056

- IUPAC Name : Ethyl 2-amino-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylate

This compound exhibits several biological activities primarily through its interaction with various biological targets:

- Antitumor Activity : Research indicates that derivatives of naphthyridine compounds can inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival. Ethyl 2-amino derivatives have shown selective inhibition against certain isoforms of PI3K, suggesting a potential role in cancer therapeutics .

- Antimicrobial Properties : Some studies have reported that naphthyridine derivatives possess antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes .

- Neuroprotective Effects : There is evidence that compounds related to ethyl 2-amino-naphthyridines can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

In Vitro Studies

A series of in vitro experiments have evaluated the biological activity of this compound:

Case Studies

-

Case Study on Cancer Treatment :

- A recent study investigated the efficacy of ethyl 2-amino derivatives in a mouse model of breast cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway .

- Case Study on Neurodegenerative Disorders :

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies:

| Toxicity Parameter | Result |

|---|---|

| Acute Oral Toxicity | Moderate toxicity observed at high doses |

| Skin Irritation | Mild irritation noted in dermal exposure studies |

| Eye Irritation | Potential for serious eye damage; caution advised during handling |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like 1-benzyl-4-piperidinone and aminocrotonate derivatives. For example, reacting 3-amino-2-methylacrolein with ketones under acidic conditions (e.g., BF₃·Et₂O) yields tetrahydro-naphthyridine scaffolds . Modifications to substituents (e.g., ester groups) can be achieved through hydrolysis (HCl/H₂O/EtOH, reflux) or acylation (BzCl/NEt₃) .

Q. How can X-ray crystallography validate the structure of this compound?

- Methodological Answer : Use programs like SHELXL (for refinement) and OLEX2 (for structure solution and visualization). SHELXL is robust for small-molecule refinement, while OLEX2 integrates solution, refinement, and analysis workflows. Ensure high-resolution data collection and apply twin refinement if necessary .

Q. Which analytical techniques are critical for purity and structural confirmation?

- Methodological Answer :

- NMR : Confirm regiochemistry and substituent positions via ¹H/¹³C NMR, focusing on amine and ester proton shifts.

- HPLC : Assess purity using reverse-phase chromatography (C18 column, acetonitrile/water gradient).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Cross-reference with crystallographic data to resolve ambiguities .

Advanced Research Questions

Q. How to troubleshoot regioselectivity discrepancies in cyclization reactions?

- Methodological Answer : Regioselectivity in naphthyridine formation depends on precursor steric/electronic effects. For example, using 3-aminoacrolein with 1-methyl-4-piperidinone yields 6-methyl derivatives, while bulkier substituents (e.g., benzyl) require harsher conditions (xylene reflux, BF₃ catalysis). Monitor reaction progress via TLC and optimize temperature/acid catalysts to favor desired regioisomers .

Q. What approaches resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Dynamic NMR : Investigate conformational flexibility causing spectral averaging.

- DFT Calculations : Compare experimental vs. computed NMR/IR spectra.

- High-Resolution Crystallography : Use synchrotron radiation for ambiguous cases. For example, SHELXD can resolve twinning or disorder in crystal lattices .

Q. How to derivatize the ester group for biological activity studies?

- Methodological Answer :

- Hydrolysis : Convert the ethyl ester to a carboxylic acid (HCl/H₂O/EtOH, reflux, 81% yield) for conjugation with amines or alcohols .

- Acylation : Introduce amides or thioesters using acyl chlorides (e.g., BzCl) under mild conditions (CH₂Cl₂, NEt₃) .

- Biological Screening : Test derivatives as antifolate agents or kinase inhibitors, noting substituent effects on binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.